The compound Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and polymer science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthetic methods, mechanisms of action, and applications can offer insights into the chemistry and utility of such molecules.
Palladium-Catalyzed Cross-Coupling: Ethyl 3-bromo-3,3-difluoropropionate, a structurally similar compound, undergoes palladium(0)/copper(I)-cocatalyzed cross-coupling with aryl (alkenyl) halides to produce β-fluoro-α, β-unsaturated esters. []
Dopamine D3 Receptor Antagonists: Compounds containing 5-bromo-2-methoxyphenyl moieties have been investigated as dopamine D3 receptor antagonists. For example, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide displays potent antagonistic activity. []
Melanocortin 4 Receptor (MC4R) Antagonists: ML00253764 (2-{2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl}-4,5-dihydro-1H-imidazolium hydrochloride), a compound bearing structural similarity to the target compound, acts as a potent MC4R antagonist with potential for treating cancer cachexia. [, ]
The synthesis and reactivity of related compounds provide a window into the potential mechanism of action for Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate. For instance, the preparation of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate involves a regiospecific ring opening of a tetrahydrofuran derivative, which could be analogous to reactions that Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate might undergo1. Additionally, the electroreductive radical cyclization of related bromo esters catalyzed by nickel complexes suggests a mechanism involving one-electron cleavage of carbon-bromine bonds to form radical intermediates2. These insights into the reactivity of structurally similar compounds suggest that Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate could also participate in radical-mediated reactions or serve as a precursor for further synthetic transformations.
The related compounds discussed in the papers have implications in medicinal chemistry. For example, the synthesis of chiral intermediates for Mevinolin and Compactin, which are important pharmaceuticals for cholesterol management, highlights the relevance of such compounds in drug synthesis1. Moreover, the investigation into extended-release cocaine-abuse therapeutic agents demonstrates the potential of structurally similar compounds in the development of treatments for substance abuse4.
In the field of polymer science, the initiation of cationic polymerization by related esters, such as Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, indicates that Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate could potentially be used as an initiator for polymerization reactions5. The specific reactivity and conditions for such polymerizations could be tailored based on the functional groups present in the compound.
The papers also touch upon the use of related compounds as intermediates in organic synthesis. For instance, Ethyl 3-Bromo-2-(hydroxyimino)propanoate serves as an alkylating agent and can react with bases to form electron-deficient heterodienes, which are useful in various synthetic applications3. This suggests that Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate could similarly be employed in synthetic strategies for constructing complex molecules.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: